
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as IBD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. IBD has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione leads to decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, leading to decreased expression of pro-inflammatory cytokines. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a range of biological activities, making it a useful tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. It is relatively unstable and can degrade over time, which can affect the results of experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is to further elucidate its mechanism of action. Understanding how 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione inhibits NF-κB activity could lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is to explore the potential of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione as a treatment for diabetes. It has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models, but more research is needed to determine its efficacy and safety in humans. Finally, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione could be used as a starting point for the development of new thiazolidinedione derivatives with improved properties and biological activities.
Synthesemethoden
The synthesis of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. The yield of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. In particular, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOCLGLXFYSZRK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

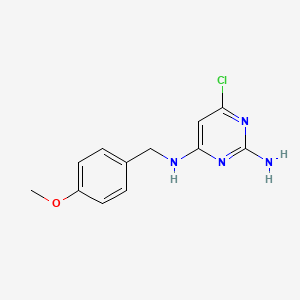
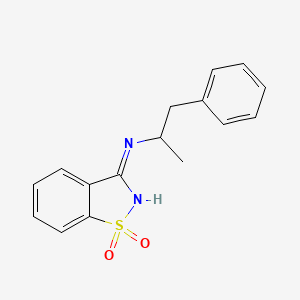
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
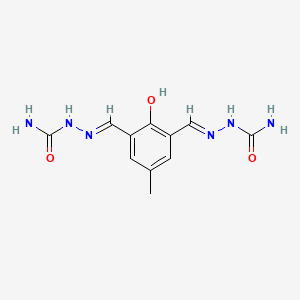
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
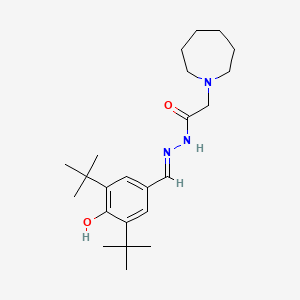
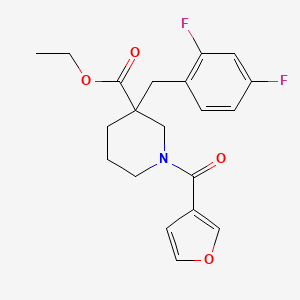
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5975000.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5975013.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)